molecular formula C4H7NO2S B1587162 Methyl 3-amino-3-thioxopropanoate CAS No. 689-09-8

Methyl 3-amino-3-thioxopropanoate

Cat. No.: B1587162
CAS No.: 689-09-8
M. Wt: 133.17 g/mol
InChI Key: DVXKSWIBOSXJRV-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-thioxopropanoate is an organic compound with the molecular formula C4H7NO2S. It is a white to brown solid and is known for its diverse applications in scientific research and industry. The compound is characterized by the presence of an amino group, a thioxo group, and a methyl ester group, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-3-thioxopropanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with thiourea under basic conditions, followed by the addition of ammonia. The reaction typically proceeds as follows:

  • Methyl acrylate reacts with thiourea in the presence of a base such as sodium hydroxide to form the intermediate methyl 3-thioxopropanoate.
  • The intermediate is then treated with ammonia to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-3-thioxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

Scientific Research Applications

Methyl 3-amino-3-thioxopropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-3-thioxopropanoate involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in nucleophilic substitution reactions. Additionally, the thioxo group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cytotoxic effects .

Comparison with Similar Compounds

Methyl 3-amino-3-thioxopropanoate can be compared with other similar compounds such as:

    Methyl 3-amino-3-oxopropanoate: This compound has an oxo group instead of a thioxo group, leading to different reactivity and applications.

    Methyl 3-amino-3-hydroxypropanoate:

    Methyl 3-amino-3-cyanopropanoate: The cyano group introduces additional reactivity, making it useful in different synthetic pathways.

The uniqueness of this compound lies in its thioxo group, which imparts distinct chemical reactivity and biological activities compared to its analogs .

Properties

IUPAC Name

methyl 3-amino-3-sulfanylidenepropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c1-7-4(6)2-3(5)8/h2H2,1H3,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXKSWIBOSXJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218973
Record name Propanoic acid, 3-amino-3-thioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689-09-8
Record name Propanoic acid, 3-amino-3-thioxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-amino-3-thioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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